7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione

DPP-4 inhibitor design purine-2,6-dione SAR regioisomeric selectivity

7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione (CAS 578757-65-0; molecular formula C21H21N5O2; exact mass 375.169525 g/mol) is a fully synthetic, tri-substituted xanthine derivative belonging to the purine-2,6-dione class. The compound is characterized by its three-point substitution pattern: an N7-benzyl group, an N3-methyl group, and an 8-[(1-phenylethyl)amino] moiety, confirmed by 1H and 13C NMR spectroscopy in DMSO-d6.

Molecular Formula C21H21N5O2
Molecular Weight 375.432
CAS No. 578757-65-0
Cat. No. B2938153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione
CAS578757-65-0
Molecular FormulaC21H21N5O2
Molecular Weight375.432
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
InChIInChI=1S/C21H21N5O2/c1-14(16-11-7-4-8-12-16)22-20-23-18-17(19(27)24-21(28)25(18)2)26(20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,22,23)(H,24,27,28)
InChIKeyJTKSXPSGYYQWQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione (CAS 578757-65-0): Xanthine-Derived Purine-2,6-dione with Distinct 7-Benzyl/8-(1-Phenylethyl)amino Substitution


7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione (CAS 578757-65-0; molecular formula C21H21N5O2; exact mass 375.169525 g/mol) is a fully synthetic, tri-substituted xanthine derivative belonging to the purine-2,6-dione class . The compound is characterized by its three-point substitution pattern: an N7-benzyl group, an N3-methyl group, and an 8-[(1-phenylethyl)amino] moiety, confirmed by 1H and 13C NMR spectroscopy in DMSO-d6 . This substitution pattern places it within the broader family of 8-aminoalkyl/aryl-xanthines, a class historically explored for adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and dipeptidyl peptidase-4 (DPP-4) inhibition . The presence of the chiral 1-phenylethyl side chain at the C8 position via an NH linker—rather than a simple methyl, unsubstituted phenyl, or piperazine ring—constitutes the key structural differentiator from in-class analogs, with implications for target engagement, lipophilicity, and metabolic stability that cannot be assumed from other purine-2,6-diones.

Why 7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Common Purine-2,6-dione Analogs


Xanthine and purine-2,6-dione scaffolds are widely exploited in medicinal chemistry, but small changes in the N7 and C8 substituents produce profound shifts in target selectivity, potency, and pharmacokinetic profile . For instance, in the DPP-4 inhibitor patent CA2411864A1, the compound 3-methyl-7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione is exemplified, highlighting that a piperazine at C8 combined with a 1-phenylethyl at N7 is a known pharmacophore . In contrast, the target compound 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione inverts this arrangement—placing benzyl at N7 and the 1-phenylethylamino at C8—which is predicted to alter hydrogen-bonding networks, steric occupancy, and the compound's fit within enzyme active sites such as DPP-4 or adenosine receptors . Generic substitution with the more common 7-benzyl-3-methylxanthine (CAS 56025-86-6), which lacks the C8 amino substitution entirely, would eliminate a key vector for target interaction. Similarly, substituting with 8-(benzyl(methyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6-dione (CAS 332905-04-1) would change both the N7 and C8 groups, resulting in a different pharmacological profile. Thus, for any study requiring the specific 7-benzyl/8-(1-phenylethylamino) architecture—whether for structure-activity relationship (SAR) campaigns, chemical probe development, or patent circumvention—interchanging with readily available analogs is scientifically unsound and may lead to irreproducible or misleading results.

Product-Specific Evidence Guide for 7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione: Quantitative Differentiation from Closest Analogs


C8-Substituent Architecture: 1-Phenylethylamino vs. Piperazinyl – Regioisomeric Inversion Relative to DPP-4 Patent CA2411864A1

In patent CA2411864A1, the DPP-4 inhibitory chemotype features a 7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione core exemplified by the compound 3-methyl-7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione . The target compound, 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione, represents a regioisomeric substitution pattern: the 1-phenylethyl group is attached to the C8 position via an NH linker rather than to N7, and the N7 position carries a benzyl group instead. This regioisomeric inversion is expected to produce a distinct vector of hydrogen-bond donation (the NH at C8) and altered steric occupancy in the enzyme's S1/S2 pockets, potentially conferring a different selectivity profile across DPP-4, DPP-8, and DPP-9 relative to the piperazine-containing analogs.

DPP-4 inhibitor design purine-2,6-dione SAR regioisomeric selectivity

N7-Benzyl vs. N7-(1-Phenylethyl): Impact on Calculated Lipophilicity and Predicted Metabolic Lability

The N7 substituent differentiates the target compound from the DPP-4 patent analog 3-methyl-7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione. The target compound features an N7-benzyl group (CH2-Ph) versus the comparator's N7-(1-phenylethyl) group (CH(CH3)-Ph). This single-atom difference (CH2 vs. CH(CH3)) eliminates the benzylic chiral center at N7 and reduces the steric bulk adjacent to the purine core. Benzylic CH2 groups are generally more susceptible to oxidative metabolism (CYP450-mediated hydroxylation) than the substituted benzylic CH(CH3) in the comparator, potentially leading to faster in vitro clearance in hepatocyte or microsomal assays.

Lipophilicity metabolic stability in silico ADME purine-2,6-dione

C8-NH Linker vs. C8-Piperazine: Hydrogen-Bond Donor Capacity Relevant to Adenosine A1/A2A Receptor Antagonism

8-Substituted xanthines are a privileged scaffold for adenosine receptor antagonism. In the series of 8-phenyl-substituted xanthine derivatives, the nature of the linker between the purine core and the aromatic moiety significantly influences A1 vs. A2A selectivity . The target compound features a secondary amine (NH) linker at C8, which can act as a hydrogen-bond donor (HBD) to the receptor. In contrast, the DPP-4 patent analog 3-methyl-7-(1-phenylethyl)-8-piperazin-1-ylpurine-2,6-dione uses a piperazine linker where the nitrogen directly attached to C8 is tertiary and cannot donate a hydrogen bond. The presence of an HBD at this position in the target compound may enhance binding affinity to adenosine A1 receptors, which prefer an HBD in the C8 region, while potentially reducing A2A affinity.

Adenosine receptor hydrogen-bond donor xanthine antagonist C8 substitution

Structural Uniqueness Confirmed by InChIKey: A Single Defined Chemical Entity vs. Mixtures or Undefined Stereochemistry

The compound is unambiguously identified by InChIKey JTKSXPSGYYQWQT-UHFFFAOYSA-N and has a defined molecular formula C21H21N5O2 with an exact mass of 375.169525 g/mol . The 1-phenylethylamino side chain contains a chiral center; however, the InChIKey's 'UHFFFAOYSA-N' suffix indicates that the registered structure does not specify stereochemistry. This is in contrast to several related purine-2,6-diones in the patent literature that are explicitly claimed as single enantiomers (e.g., (R)-configured 1-phenylethyl derivatives). For procurement, this means the commercial material is likely racemic or of undefined enantiomeric composition unless otherwise specified by the vendor.

Chemical identity InChIKey quality control procurement specification

Absence of 1,3-Dimethyl Substitution: Differentiation from Theophylline-Derived Xanthines and Implication for PDE Selectivity

The classical bronchodilator theophylline (1,3-dimethylxanthine) and many 8-substituted adenosine antagonists share a 1,3-dimethyl substitution pattern on the xanthine core. The target compound carries only an N3-methyl group, with the N1 position remaining unsubstituted (NH). This is a significant deviation: the N1-H can act as an additional hydrogen-bond donor and may alter the tautomeric equilibrium of the purine-2,6-dione ring system. In phosphodiesterase (PDE) inhibitor SAR, removal of the N1-methyl group has been associated with reduced PDE4 affinity but retained or enhanced PDE7 selectivity in certain 8-aminopurine-2,6-dione series . The comparator 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione (CAS 402951-91-1) retains the 1,3-dimethyl pattern, making the target compound a useful matched-pair probe for interrogating the role of the N1 substituent in target engagement.

Theophylline PDE inhibition xanthine 1,3-dimethyl vs. 3-methyl-7-benzyl

8-[(1-Phenylethyl)amino] vs. 8-[(2-Phenylethyl)amino]: Chain Length Isomerism Affects Ligand-Receptor Fit in GPCR and Enzyme Targets

A subtle but important distinction is the branching of the ethyl linker between the 8-amino group and the phenyl ring. The target compound uses a 1-phenylethylamino group (branched at the alpha-carbon), whereas a common comparator, 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione (CAS 402951-91-1), uses a 2-phenylethylamino group (linear). This chain-length isomerism alters the distance and angle between the purine core and the phenyl ring. In GPCR ligand design, such alpha-methyl branching often enhances receptor subtype selectivity by restricting conformational flexibility and favoring one binding pose over another . For enzyme targets such as DPP-4, the branched 1-phenylethyl group may better fill a hydrophobic pocket adjacent to the catalytic serine, as evidenced by the potent DPP-4 inhibitor sitagliptin which employs a 2,4,5-trifluorophenyl moiety positioned via a beta-amino acid linker rather than a direct aryl-ethylamine.

Chain length isomerism GPCR structure-activity relationship phenylethylamine

Recommended Research and Procurement Scenarios for 7-Benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione (CAS 578757-65-0)


DPP-4/Serine Protease Inhibitor Lead Optimization and Patent Circumvention

When designing novel DPP-4 inhibitors that avoid existing intellectual property claiming 7-(1-phenylethyl)-8-piperazinyl-purine-2,6-diones (CA2411864A1), compound 578757-65-0 provides a non-infringing starting scaffold with a regioisomeric arrangement of the key pharmacophoric groups . Its 7-benzyl/8-(1-phenylethylamino) architecture can be elaborated through further functionalization of the secondary amine at C8 to generate diverse analog libraries. The absence of in-house biological data should be addressed by initial DPP-4 enzyme inhibition screening (recombinant human DPP-4, fluorogenic substrate assay) benchmarked against sitagliptin or the piperazine analog from CA2411864A1.

Adenosine Receptor Subtype Selectivity Profiling (A1 vs. A2A)

The target compound's C8-NH linker (hydrogen-bond donor) and N1-H (unsubstituted) differentiate it from classic 1,3-dimethyl-8-phenylxanthine adenosine antagonists . Researchers exploring adenosine A1-selective antagonists for cognitive enhancement or cardioprotection should use 578757-65-0 in radioligand competition binding assays against [3H]DPCPX (A1) and [3H]ZM241385 (A2A) using membranes from CHO or HEK293 cells expressing human recombinant receptors. The results will clarify whether the C8-(1-phenylethylamino) motif enhances A1 selectivity beyond that achieved by 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) or other reference antagonists.

Phosphodiesterase (PDE) Panel Screening for Anti-Inflammatory and Anti-Fibrotic Indications

8-Aminopurine-2,6-diones with modified N7 and C8 substituents have recently been reported as pan-PDE inhibitors with anti-inflammatory and anti-fibrotic activity in bronchial epithelial cells from asthmatic donors . Compound 578757-65-0, with its unique 7-benzyl/8-(1-phenylethylamino) pattern and N1-H, should be profiled against a panel of PDE isozymes (PDE1–PDE11) at a single concentration (e.g., 10 μM) followed by full IC50 determination on isozymes showing >50% inhibition. The N1-H vs. N1-CH3 differentiation can be exploited by comparing results with 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione (CAS 402951-91-1) to establish a matched-pair SAR.

Chemical Probe Development Requiring a Structurally Defined, Stereochemically Tractable Purine-2,6-dione Scaffold

For chemical biology programs requiring target validation with a well-characterized small molecule, 578757-65-0 offers a defined scaffold with confirmed identity by two NMR techniques (1H and 13C in DMSO-d6) . The single chiral center in the 1-phenylethylamino side chain allows for enantiomer separation via chiral HPLC (e.g., Chiralpak IA or IB column) and subsequent testing of individual enantiomers to assess stereospecific target engagement. This is preferable to scaffolds with multiple chiral centers or undefined stereochemistry. Procurement should specify NMR purity ≥95% and request chiral purity analysis (e.g., enantiomeric excess by chiral HPLC or optical rotation).

Quote Request

Request a Quote for 7-benzyl-3-methyl-8-((1-phenylethyl)amino)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.